4-(Benzyloxy)-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Description
4-(Benzyloxy)-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde is a substituted biphenyl derivative featuring a benzyloxy group at the 4-position, a methoxy group at the 4'-position, and a carbaldehyde functional group at the 3-position of the biphenyl scaffold.
Properties
Molecular Formula |
C21H18O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C21H18O3/c1-23-20-10-7-17(8-11-20)18-9-12-21(19(13-18)14-22)24-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3 |
InChI Key |
NPMARPJYAGAJHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-4’-methoxy[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using methanol and a methylating agent such as methyl iodide.
Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced via a formylation reaction using a formylating agent such as dichloromethyl methyl ether.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbaldehyde group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4-(Benzyloxy)-4’-methoxy[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-4’-methoxy[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The carbaldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to the modulation of enzyme activity and signaling pathways .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations :
- Electronic Effects : The carbaldehyde group at the 3-position (as in the target compound) creates an electron-deficient aromatic system, enhancing reactivity toward nucleophilic additions. In contrast, pyridinyloxy substituents (e.g., compound 1d) introduce conjugation, shifting UV absorption to ~320 nm due to n→π* transitions .
Substituent Compatibility
- Methoxy vs. Benzyloxy: Methoxy groups (electron-donating) stabilize intermediates during synthesis, while benzyloxy groups require protective strategies due to their susceptibility to hydrogenolysis .
- Hydroxy Derivatives : Compounds like 4'-hydroxy-2',6'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde (CAS 805250-31-1) highlight the importance of protective groups (e.g., benzyl for hydroxy) to prevent oxidation during synthesis .
Biological Activity
4-(Benzyloxy)-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde is a synthetic organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl structure with methoxy and benzyloxy substituents, contributing to its unique chemical properties. The molecular formula is , and its structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : Preliminary studies suggest that this compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Properties : Some derivatives of biphenyl compounds have shown antimicrobial effects against various bacterial strains.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may provide neuroprotection in oxidative stress models.
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The methoxy and benzyloxy groups may enhance the compound's ability to neutralize free radicals.
- Enzyme Inhibition : It may inhibit certain enzymes involved in oxidative stress pathways, thereby protecting cellular integrity.
- Modulation of Signaling Pathways : The compound could influence signaling pathways related to inflammation and apoptosis.
Antioxidant Activity
A study evaluated the antioxidant capacity of various biphenyl derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.
Antimicrobial Activity
In another investigation, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited notable antibacterial activity.
Neuroprotective Effects
Research involving human neuronal cell lines indicated that the compound could protect against glutamate-induced cytotoxicity. The findings suggest its potential application in neurodegenerative disease therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
